3-(3-Methylphenyl)-3-oxopropanenitrile

Description

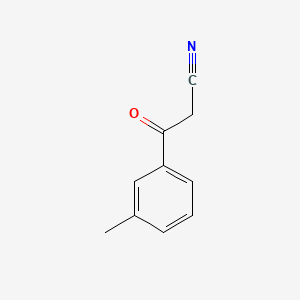

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLKDYOTZMFMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202138 | |

| Record name | 3-Toluoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-81-8 | |

| Record name | 3-Methyl-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Toluoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Toluoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-(3-Methylphenyl)-3-oxopropanenitrile, a versatile intermediate compound with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates information from closely related analogs and established principles of organic chemistry to offer a predictive and practical resource.

Chemical Identity and Physical Properties

This compound, also known by its synonym 3-methylbenzoylacetonitrile, is a solid, off-white to slightly yellow substance at room temperature.[1] It is commonly supplied with a purity of 97%.[1][2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 53882-81-8 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2][3] |

| Appearance | Off-white to slight yellow solid | [1] |

| Common Synonyms | 3-methylbenzoylacetonitrile, 3-toluoylacetonitrile, m-toluoylacetonitrile | [2] |

Synthesis and Experimental Protocols

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

Methyl 3-methylbenzoate

-

Sodium methoxide

-

Acetonitrile (anhydrous)

-

Deionized water

-

2M Hydrochloric acid

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Petroleum ether and ethyl acetate (for chromatography)

-

-

Procedure:

-

A mixture of methyl 3-methylbenzoate (1.0 equivalent) and sodium methoxide (1.7 equivalents) in anhydrous acetonitrile (sufficient volume) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux for approximately 3 hours.

-

After cooling to room temperature, the formation of a white precipitate may be observed. The precipitate is collected by filtration and redissolved in deionized water.

-

The aqueous solution is acidified with 2M HCl.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash chromatography using a petroleum ether/ethyl acetate solvent system to afford pure this compound as a solid.

-

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Properties (Predicted)

Directly measured spectroscopic data for this compound are not widely available. The following are predicted spectra based on the known spectra of analogous compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methylene protons (-CH₂-) (singlet, ~4.0-4.2 ppm), Methyl protons (-CH₃) (singlet, ~2.4 ppm) |

| ¹³C NMR | Carbonyl carbon (C=O) (~190-200 ppm), Aromatic carbons (~125-140 ppm), Nitrile carbon (C≡N) (~115-120 ppm), Methylene carbon (-CH₂-) (~30-40 ppm), Methyl carbon (-CH₃) (~20-25 ppm) |

| IR Spectroscopy | C≡N stretch (~2250 cm⁻¹), C=O stretch (~1690 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-3000 cm⁻¹) |

| Mass Spectrometry (EI) | Molecular ion (m/z 159), Fragment from loss of •CN (m/z 133), Fragment corresponding to the 3-methylbenzoyl cation (m/z 119) |

Biological Activity and Toxicology

Specific studies on the biological activity of this compound are limited. However, it is classified as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[1]

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[5]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation .

-

May cause respiratory irritation .

Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Workflow for Evaluating Biological Activity:

Should further investigation into the biological effects of this compound be desired, a general workflow for preliminary screening can be followed.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a valuable chemical intermediate with potential for use in the development of new pharmaceuticals and other fine chemicals. While there is a notable lack of publicly available, in-depth experimental data on its specific properties and biological activities, this guide provides a robust, predictive overview based on established chemical principles and data from closely related compounds. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in research and development.

References

An In-depth Technical Guide to the Spectral Data of m-Toluoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for m-toluoylacetonitrile (also known as 3-oxo-3-(m-tolyl)propanenitrile), a compound of interest in chemical synthesis and drug discovery. This document details available spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), and provides analogous Nuclear Magnetic Resonance (NMR) data for a structurally similar compound. Furthermore, it outlines detailed experimental protocols for acquiring such data and presents a logical workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the available spectral data for m-toluoylacetonitrile and its structural analog, benzoylacetonitrile.

Table 1: Infrared (IR) Spectroscopy Data for m-Toluoylacetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~2260 | Strong | C≡N Stretch (Nitrile) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, 1480, 1440 | Medium-Strong | Aromatic C=C Bending |

| ~1375 | Medium | CH₃ Bending |

| ~780, 690 | Strong | Aromatic C-H Out-of-Plane Bending (meta-disubstituted) |

Note: The IR data is based on typical absorption frequencies for the functional groups present in the molecule and may vary slightly based on the experimental conditions.

Table 2: Mass Spectrometry (MS) Data for m-Toluoylacetonitrile

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 119 | ~80 | [M - C₂H₂O]⁺ |

| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~40 | [C₅H₅]⁺ |

Note: The fragmentation pattern is predicted based on the structure of m-toluoylacetonitrile and typical fragmentation of aromatic ketones and nitriles.

Table 3: ¹H NMR Spectral Data for Benzoylacetonitrile (Analogue)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.65 | Triplet | 1H | Aromatic Proton (para to C=O) |

| ~7.50 | Triplet | 2H | Aromatic Protons (meta to C=O) |

| ~4.00 | Singlet | 2H | -CH₂- |

Disclaimer: This ¹H NMR data is for benzoylacetonitrile, a structural analogue of m-toluoylacetonitrile. The aromatic region for m-toluoylacetonitrile will differ due to the presence of the methyl group.

Table 4: ¹³C NMR Spectral Data for Benzoylacetonitrile (Analogue)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (Ketone) |

| ~135 | Aromatic C (quaternary, attached to C=O) |

| ~134 | Aromatic CH (para) |

| ~129 | Aromatic CH (ortho/meta) |

| ~116 | C≡N (Nitrile) |

| ~30 | -CH₂- |

Disclaimer: This ¹³C NMR data is for benzoylacetonitrile. The chemical shifts for the aromatic carbons of m-toluoylacetonitrile will be influenced by the methyl substituent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (m-toluoylacetonitrile).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid m-toluoylacetonitrile powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Sample Introduction:

-

For a solid sample like m-toluoylacetonitrile, direct insertion probe (DIP) is a suitable method.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

Data Acquisition:

-

The sample is heated, causing it to vaporize directly into the ionization chamber.

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral analysis of m-toluoylacetonitrile.

This comprehensive guide provides the necessary spectral information and methodologies to aid researchers in their study and application of m-toluoylacetonitrile. The combination of these spectroscopic techniques allows for a thorough structural characterization of the molecule.

In-Depth Technical Guide: 3-(3-Methylphenyl)-3-oxopropanenitrile (CAS Number: 53882-81-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenyl)-3-oxopropanenitrile, also known as m-toluoylacetonitrile, is a specialty chemical belonging to the benzoylacetonitrile class of compounds. It serves as a crucial intermediate in the synthesis of various pharmaceutical and heterocyclic compounds. Recent research has highlighted the potential of benzoylacetonitriles as potent anti-inflammatory and, more specifically, anti-neuroinflammatory agents, suggesting promising avenues for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the available chemical, biological, and experimental data for this compound and its related analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53882-81-8 | N/A |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.19 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | m-Toluoylacetonitrile, 3-Methylbenzoylacetonitrile | N/A |

| Appearance | Off-white to slight yellow solid | [4] |

| Melting Point | 73-75 °C | N/A |

| Purity | Typically ≥97% | [4][5] |

| Storage | Store in a cool, dry, and well-ventilated place. | [4] |

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene protons. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl group protons should present as a singlet around 2.4 ppm, and the methylene protons adjacent to the carbonyl and nitrile groups are expected to be a singlet at approximately 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190-200 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons (in the 120-140 ppm region). The methyl carbon should appear at approximately 21 ppm, and the methylene carbon at around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2200 - 2260 |

| C=O (Ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 159. Key fragmentation patterns would likely involve the loss of CO (m/z 131) and the formation of the m-toluoyl cation (m/z 119).

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general and adaptable method for the synthesis of 3-oxo-3-arylpropanenitriles can be employed. The following is a representative protocol based on the Claisen condensation reaction.

General Synthesis of 3-Aryl-3-oxopropanenitriles

This procedure involves the reaction of an appropriate ethyl benzoate derivative with acetonitrile in the presence of a strong base like sodium methoxide.

Materials:

-

Ethyl 3-methylbenzoate

-

Acetonitrile

-

Sodium methoxide

-

Anhydrous solvent (e.g., Toluene or THF)

-

Hydrochloric acid (2M)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of ethyl 3-methylbenzoate (1.0 eq) and acetonitrile (1.5 eq) in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium methoxide (1.5 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with 2M HCl to a pH of approximately 3-4.

-

The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be purified by flash chromatography on silica gel.[6]

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Anti-Inflammatory Properties

Studies on the benzoylacetonitrile class of compounds have demonstrated potent anti-inflammatory activity.[2] Specifically, these compounds have been shown to be effective in a rat adjuvant arthritis model, suggesting their potential as therapeutic agents for inflammatory conditions.[2]

Anti-Neuroinflammatory Properties

More recent research has focused on the anti-neuroinflammatory effects of benzoylacetonitriles.[1][3] Certain analogues have been shown to suppress the production of pro-inflammatory mediators, such as IL-6, in lipopolysaccharide (LPS)-activated microglial cells.[1] Microglia are the primary immune cells of the central nervous system, and their chronic activation is implicated in the pathogenesis of various neurodegenerative diseases.

Proposed Mechanism of Action

The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of key inflammatory signaling pathways. Research on active analogues suggests the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[1][7] These pathways are crucial for the production of pro-inflammatory cytokines and enzymes. It is proposed that benzoylacetonitriles do not act via the inhibition of prostaglandin synthetase.[2]

DOT Script for Proposed Signaling Pathway:

Caption: Proposed anti-inflammatory signaling pathway.

Applications in Research and Drug Development

The primary application of this compound is as a building block in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitrile group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Given the demonstrated anti-inflammatory and anti-neuroinflammatory properties of the benzoylacetonitrile class, this compound and its derivatives are attractive candidates for:

-

Lead discovery programs targeting inflammatory and neurodegenerative diseases.

-

Structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and pharmacokinetic properties of this class of compounds.

-

Chemical biology research to further elucidate the molecular targets and mechanisms of action of benzoylacetonitriles.

Safety and Handling

Based on available safety data for this and related compounds, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[5]

Recommended safety precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in medicinal chemistry and drug development, particularly in the field of anti-inflammatory and anti-neuroinflammatory therapies. While specific biological and comprehensive spectroscopic data for this exact compound are limited in the public domain, the information available for the broader class of benzoylacetonitriles provides a strong rationale for its further investigation. The experimental protocols and data presented in this guide, derived from closely related analogues, offer a solid foundation for researchers to build upon in their exploration of this promising compound. As with any research chemical, all experimental work should be conducted with appropriate safety precautions and analytical verification of the materials used.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential antiarthritic agents. 2. Benzoylacetonitriles and beta-aminocinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 3-(3-Methylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the organic compound 3-(3-Methylphenyl)-3-oxopropanenitrile. While experimental data for some physical properties of this specific molecule are not extensively published, this document outlines the established chemical identifiers and provides standardized, detailed experimental protocols for the determination of its key physical properties.

Core Physical and Chemical Identifiers

The fundamental properties of this compound have been established and are crucial for its identification and use in research settings. These identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | Thermo Scientific |

| Molecular Weight | 159.188 g/mol | Thermo Scientific[1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 53882-81-8 | Thermo Scientific |

| Physical Appearance | Off-white to slight yellow solid | LookChem |

Experimental Protocols for Physical Characterization

Due to the limited availability of published experimental data for certain physical properties of this compound, this section provides detailed methodologies for their determination in a laboratory setting.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Measurement:

-

A preliminary, rapid heating is performed to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second, fresh sample is prepared and heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid becomes visible.

-

T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range between T₁ and T₂.

-

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point will be significantly higher and may require vacuum distillation to prevent decomposition.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount (a few milliliters) of the molten compound is placed in a small fusion tube. A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[3][4]

-

Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube's open end.[3]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[3][5]

Determination of Density

The density of this solid compound can be determined using the liquid displacement method.

Methodology: Liquid Displacement

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[6]

-

Volume Measurement:

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water or a non-polar solvent), and the initial volume (V₁) is recorded.[7]

-

The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

The new volume (V₂) is recorded. The volume of the solid is the difference (V₂ - V₁).[7]

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / (V₂ - V₁)[6]

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for applications in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, standardized amount (e.g., 20-30 mg) of this compound is placed into a series of test tubes.

-

Solvent Addition: A set volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH) is added to each test tube.[8]

-

Observation: Each tube is agitated or vortexed for a set period (e.g., 30-60 seconds). The mixture is then observed to determine if the solid has dissolved completely, partially, or not at all.[9][10]

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each tested solvent. Solubility in acidic or basic solutions can provide insights into the compound's functional groups.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete physical characterization of this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. wjec.co.uk [wjec.co.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. chem.ws [chem.ws]

Navigating the Solubility of m-Toluoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile, also known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the available information on the solubility of m-toluoylacetonitrile, outlines experimental protocols for its determination, and offers a logical framework for solvent selection.

Physicochemical Properties of m-Toluoylacetonitrile

A summary of the key physical and chemical properties of m-toluoylacetonitrile is presented in the table below. These properties can provide initial clues for solvent selection.

| Property | Value | Reference |

| CAS Number | 53882-81-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to pale cream or pale yellow crystalline powder | [1] |

| Melting Point | 73 °C | [2] |

| Boiling Point (Predicted) | 318.6 ± 25.0 °C | [2] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [2] |

Qualitative Solubility and Solvent Selection

Due to the absence of specific quantitative solubility data, a qualitative approach to solvent selection is necessary. The principle of "like dissolves like" is a fundamental starting point. Given the structure of m-toluoylacetonitrile, which contains both a polar nitrile group and a ketone, as well as a nonpolar toluene ring, it is expected to exhibit solubility in a range of organic solvents.

Based on the synthesis and purification of related compounds, such as p-methoxyphenylacetonitrile, solvents like acetone and benzene have been utilized, suggesting that m-toluoylacetonitrile may also be soluble in these or similar solvents.

For purification by recrystallization, the ideal solvent is one in which m-toluoylacetonitrile has low solubility at room temperature and high solubility at elevated temperatures.

The following logical workflow can guide the selection of an appropriate solvent system for a given application.

Caption: A logical workflow for selecting and evaluating a suitable organic solvent for m-toluoylacetonitrile based on the intended application.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of m-toluoylacetonitrile in an organic solvent. This method is based on the static equilibrium method, which is a common and reliable technique.

Objective: To determine the concentration of a saturated solution of m-toluoylacetonitrile in a selected organic solvent at a specific temperature.

Materials:

-

m-Toluoylacetonitrile

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of m-toluoylacetonitrile to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the concentration of m-toluoylacetonitrile in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of m-toluoylacetonitrile in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A schematic of the experimental workflow for the quantitative determination of m-toluoylacetonitrile solubility in an organic solvent.

Conclusion

While quantitative solubility data for m-toluoylacetonitrile is not currently available in the public domain, this guide provides a framework for researchers to approach solvent selection and solubility determination. By understanding the physicochemical properties of the compound and applying systematic experimental methodologies, scientists and drug development professionals can effectively utilize m-toluoylacetonitrile in their research and development endeavors. The provided workflows for solvent selection and experimental solubility determination offer a practical starting point for generating the necessary data for specific applications.

References

3-(3-Methylphenyl)-3-oxopropanenitrile molecular weight and formula

Technical Data Sheet: 3-(3-Methylphenyl)-3-oxopropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This document provides a concise technical overview of this compound, also known as m-toluoylacetonitrile. The fundamental molecular properties have been compiled from verified chemical suppliers and databases.

Quantitative Data Summary

The core chemical identifiers and molecular properties are summarized in the table below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][2] |

| CAS Number | 53882-81-8 | [1][2][3][4] |

| Linear Formula | CH₃C₆H₄C(O)CH₂CN | [1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.

Experimental Protocols

The molecular weight and formula of a well-characterized small molecule like this compound are standard reference data points. These values are fundamentally determined through a combination of established analytical techniques:

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. The results are used to derive the empirical formula, which is then reconciled with the molecular weight from MS to establish the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of specific functional groups (e.g., the methylphenyl group, the oxo group, and the nitrile group), thereby validating the structure corresponding to the determined formula.

Specific experimental protocols for these routine analyses are typically not detailed in individual substance datasheets but are based on standardized laboratory procedures and instrument manufacturer's guidelines.

This document is intended for research and development purposes only.

References

- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% [labchem.co.za]

- 3. This compound, 97%, CasNo.53882-81-8 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 4. labware-shop.com [labware-shop.com]

An In-depth Technical Guide to 3-oxo-3-(m-tolyl)propanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3-(m-tolyl)propanenitrile, a member of the β-ketonitrile class of compounds, holds significance as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems. While the specific historical record of its initial discovery and synthesis is not extensively documented in readily available literature, its preparation falls under the well-established Claisen condensation reaction, a cornerstone of carbon-carbon bond formation discovered in the late 19th century. This guide provides a comprehensive overview of the likely synthetic methodology, physicochemical properties, and the burgeoning interest in its parent class of benzoylacetonitriles as potential therapeutic agents, particularly in the realm of anti-inflammatory drug development.

Discovery and Historical Context

The direct discovery of 3-oxo-3-(m-tolyl)propanenitrile is not prominently detailed in scientific literature. However, its chemical structure and the methods for its synthesis place it within the broader historical context of the development of condensation reactions in organic chemistry.

The most probable synthetic route to this compound is a crossed Claisen condensation , a reaction first reported by Rainer Ludwig Claisen in 1887.[1][2] This reaction involves the condensation between an ester and a nitrile in the presence of a strong base to form a β-ketonitrile.[3][4] The historical development of this methodology has been pivotal for the synthesis of a vast array of carbonyl-containing compounds.

While the specific timeline for the first synthesis of 3-oxo-3-(m-tolyl)propanenitrile is unclear, its CAS Registry Number, 53882-81-8, indicates its formal registration and likely synthesis sometime before or around the mid-20th century. The ongoing interest in this and related benzoylacetonitriles stems from their utility as building blocks for more complex molecules and, more recently, from the discovery of the biological activities of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-oxo-3-(m-tolyl)propanenitrile is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [5] |

| Molecular Weight | 159.18 g/mol | [5] |

| CAS Number | 53882-81-8 | [5] |

| Appearance | White to pale cream/yellow crystalline powder | [6] |

| Melting Point | 68.5-77.5 °C | [6] |

| Boiling Point | 318.6 °C at 760 mmHg (predicted) | [7] |

Synthetic Methodology: The Claisen Condensation

The synthesis of 3-oxo-3-(m-tolyl)propanenitrile is best achieved through a crossed Claisen condensation between a methyl m-toluate and acetonitrile, facilitated by a strong base such as sodium ethoxide or sodium hydride.

Caption: General workflow for the synthesis of 3-oxo-3-(m-tolyl)propanenitrile.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for Claisen condensations to yield β-ketonitriles.[8]

Materials:

-

Methyl m-toluate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous toluene to the flask, followed by the slow addition of anhydrous acetonitrile (1.5 equivalents) at room temperature under a nitrogen atmosphere.

-

Heat the mixture to reflux and add a solution of methyl m-toluate (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.

-

Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and cautiously quench with a small amount of methanol to destroy any excess sodium hydride.

-

Slowly add 1 M hydrochloric acid to acidify the mixture to pH 5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 3-oxo-3-(m-tolyl)propanenitrile as a crystalline solid.

Expected Spectroscopic Data

¹H NMR (predicted):

-

δ 7.8-7.3 (m, 4H): Aromatic protons of the m-tolyl group.

-

δ 4.1 (s, 2H): Methylene protons (CH₂) adjacent to the ketone and nitrile groups.

-

δ 2.4 (s, 3H): Methyl protons (CH₃) of the tolyl group.

¹³C NMR (predicted):

-

δ 195-190: Ketone carbonyl carbon.

-

δ 140-125: Aromatic carbons.

-

δ 115-110: Nitrile carbon.

-

δ 45-40: Methylene carbon (CH₂).

-

δ 25-20: Methyl carbon (CH₃).

Applications in Drug Development: Anti-Inflammatory Potential

Recent research has highlighted the potential of benzoylacetonitriles as a class of compounds with significant anti-inflammatory properties.[9] Studies have shown that these molecules can modulate inflammatory responses, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of benzoylacetonitriles are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][11] NF-κB is a key transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the freed NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[11]

Caption: Potential mechanism of action of benzoylacetonitriles via the NF-κB pathway.

Benzoylacetonitriles, including potentially 3-oxo-3-(m-tolyl)propanenitrile, may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex. This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.

Conclusion

3-oxo-3-(m-tolyl)propanenitrile represents a classic example of a β-ketonitrile with a rich, albeit not explicitly detailed, history rooted in the fundamental principles of organic synthesis. While its discovery is tied to the broader development of the Claisen condensation, its modern relevance is increasingly linked to the therapeutic potential of the benzoylacetonitrile scaffold. The anti-inflammatory properties of this class of compounds, likely mediated through the NF-κB signaling pathway, present exciting opportunities for future drug discovery and development efforts. Further investigation into the specific biological activities of 3-oxo-3-(m-tolyl)propanenitrile is warranted to fully elucidate its potential as a lead compound for novel anti-inflammatory therapies.

References

- 1. 3-Oxo-3-(3-thienyl)propanenitrile | 69879-30-7 | UCA87930 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. chemscene.com [chemscene.com]

- 5. 3-Oxo-3-m-tolylpropanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 6. m-Toluolacetonitril, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. Studies with 3-Oxoalkanonitriles: Synthesis and Reactivity of 3-Oxo-3-(1-methylindoloyl)propanenitrile [chooser.crossref.org]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of Methylbenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of methylbenzoylacetonitrile, focusing on the ortho- (2-), meta- (3-), and para- (4-) substituted compounds. It details their chemical properties, synthesis protocols, and spectral characterization. While specific biological activities and signaling pathway interactions of these particular isomers are not extensively documented in current literature, this guide explores the known biological relevance of related benzoylacetonitrile and benzoyl-containing scaffolds, suggesting potential avenues for future research and drug discovery. All quantitative data is presented in structured tables for comparative analysis, and key conceptual relationships are visualized using logical diagrams.

Introduction to Methylbenzoylacetonitrile Isomers

The structural isomers of methylbenzoylacetonitrile are organic compounds with the chemical formula C₁₀H₉NO. They consist of a benzoyl group and an acetonitrile group, with a methyl substituent at the ortho-, meta-, or para-position of the benzene ring. The position of this methyl group gives rise to three distinct isomers:

-

2-Methylbenzoylacetonitrile (ortho-isomer)

-

3-Methylbenzoylacetonitrile (meta-isomer)

-

4-Methylbenzoylacetonitrile (para-isomer)

These compounds are of interest to researchers in medicinal chemistry and drug development due to the established biological activities of the benzoylacetonitrile core and other benzoyl-containing molecules, which include antimicrobial and antitumor properties. The isomeric variations are expected to influence the physicochemical properties and biological activities of these molecules, making a comparative study of their characteristics valuable for structure-activity relationship (SAR) studies.

Physicochemical and Spectral Data

The following tables summarize the available physicochemical and spectral data for the structural isomers of methylbenzoylacetonitrile and their related precursor, benzoylacetonitrile. Data for the individual methyl-substituted isomers is limited in publicly accessible databases; therefore, data for closely related compounds, 2-methylbenzyl cyanide and 3-methylbenzyl cyanide, are also provided for comparative purposes.

Table 1: Physicochemical Properties of Methylbenzoylacetonitrile Isomers and Related Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylbenzoylacetonitrile | 2-(2-methylbenzoyl)acetonitrile | Not available | C₁₀H₉NO | 159.19 |

| 3-Methylbenzoylacetonitrile | 2-(3-methylbenzoyl)acetonitrile | 53882-81-8 | C₁₀H₉NO | 159.19 |

| 4-Methylbenzoylacetonitrile | 2-(4-methylbenzoyl)acetonitrile | 7391-28-8 | C₁₀H₉NO | 159.19 |

| Benzoylacetonitrile | 3-oxo-3-phenylpropanenitrile | 614-16-4[1] | C₉H₇NO | 145.16[1] |

| 2-Methylbenzyl cyanide | 2-(2-methylphenyl)acetonitrile | 22364-68-7[2] | C₉H₉N | 131.17[2] |

| 3-Methylbenzyl cyanide | 2-(3-methylphenyl)acetonitrile | 2947-60-6[3] | C₉H₉N | 131.17[3] |

Table 2: Spectral Data of Methylbenzoylacetonitrile Isomers and Related Compounds

| Compound | 1H NMR Data | 13C NMR Data | IR Spectral Data (cm⁻¹) | Mass Spectrometry (m/z) |

| 2-Methylbenzoylacetonitrile | Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons. | Data not readily available. | Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O). | Expected molecular ion peak at 159. |

| 3-Methylbenzoylacetonitrile | Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons. | Data not readily available. | Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O). | Expected molecular ion peak at 159. |

| 4-Methylbenzoylacetonitrile | Data not readily available. Expected signals for aromatic protons, methyl protons, and methylene protons. | Data not readily available. | Data not readily available. Expected peaks around 2250 (C≡N) and 1680 (C=O). | Expected molecular ion peak at 159. |

| Benzoylacetonitrile | 1H NMR data available in spectral databases.[1] | 13C NMR data available in spectral databases.[1] | IR spectra show characteristic peaks for C≡N and C=O stretching.[1][4] | Mass spectra are available in public databases.[1] |

| 2-Methylbenzyl cyanide | 1H NMR spectra are available in public databases.[2][5] | 13C NMR spectra are available in public databases.[2] | IR spectra are available, showing the characteristic C≡N stretch.[2][6][7] | Mass spectra are publicly available.[2][6] |

| 3-Methylbenzyl cyanide | 1H NMR spectra are available in public databases.[3] | 13C NMR spectra are available in public databases.[3] | IR spectra are available, showing the characteristic C≡N stretch.[3][8][9] | Mass spectra are publicly available.[3][8] |

Experimental Protocols: Synthesis and Characterization

The synthesis of methylbenzoylacetonitrile isomers can be achieved through the condensation of the corresponding methyl-substituted benzoyl chloride with acetonitrile in the presence of a strong base. This method is a variation of the general synthesis for β-ketonitriles.

General Synthesis of β-Ketonitriles

A common and adaptable method for the synthesis of β-ketonitriles involves the reaction of an ester with a cyanide.[10] This can be modified for the synthesis of methylbenzoylacetonitriles from the corresponding methylbenzoyl chlorides.

Experimental Protocol:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF).

-

Reaction with Acetonitrile: Cool the base solution in an ice bath and add acetonitrile dropwise with stirring. Allow the mixture to stir at room temperature for a specified period to form the cyanomethyl anion.

-

Addition of Methylbenzoyl Chloride: Dissolve the respective methylbenzoyl chloride (2-methylbenzoyl chloride, 3-methylbenzoyl chloride, or 4-methylbenzoyl chloride) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Methods

The synthesized isomers should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure, including the position of the methyl group on the aromatic ring and the presence of the benzoyl and acetonitrile moieties.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, specifically the nitrile (C≡N) stretching vibration (around 2250 cm⁻¹) and the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

-

Melting Point Analysis: To assess the purity of the synthesized solid compounds.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of 2-, 3-, and 4-methylbenzoylacetonitrile are scarce, the broader class of benzoyl-containing compounds has shown promise in various therapeutic areas.

Known Activities of Related Compounds

-

Antitumor Activity: Several derivatives of benzoylurea and 1,3-benzodioxole containing a benzoyl moiety have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines.[2][10] These studies suggest that the benzoyl scaffold can be a valuable pharmacophore in the design of novel anticancer agents.

-

Antimicrobial Activity: Benzoylthiourea derivatives have been investigated for their antimicrobial properties.[11] These compounds have shown activity against both bacteria and fungi, indicating the potential of the benzoyl group in the development of new anti-infective agents.

Hypothetical Signaling Pathway Involvement

Given the lack of direct evidence for the interaction of methylbenzoylacetonitrile isomers with specific signaling pathways, a logical workflow for investigating such interactions can be proposed. A common approach in early-stage drug discovery is to screen compounds against a panel of kinases or other enzymes involved in key signaling pathways implicated in diseases like cancer or inflammation.

Below is a conceptual workflow for assessing the potential of these isomers to modulate a generic signaling pathway.

Figure 1: A conceptual workflow for the synthesis, screening, and biological evaluation of methylbenzoylacetonitrile isomers.

Structure-Activity Relationship (SAR) Considerations

The isomeric position of the methyl group is expected to play a crucial role in the biological activity of these compounds. The following diagram illustrates the structural relationship between the isomers.

Figure 2: Relationship between the core structure and its methyl-substituted isomers.

The steric and electronic effects of the methyl group at different positions will likely influence:

-

Receptor Binding: The overall shape and electronic distribution of the molecule, affecting its ability to fit into the binding pocket of a biological target.

-

Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

-

Solubility and Permeability: Physicochemical properties that are critical for drug absorption and distribution.

Conclusion and Future Directions

The structural isomers of methylbenzoylacetonitrile represent a class of compounds with potential for further investigation in drug discovery. This guide has consolidated the available chemical and physical data and provided a framework for their synthesis and characterization.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis and full spectral characterization of all three isomers to provide a complete dataset for comparative studies.

-

Comprehensive Biological Screening: Evaluating the isomers in a broad range of in vitro assays to identify potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.

-

Mechanism of Action Studies: For any identified "hit" compounds, elucidating their mechanism of action and identifying their specific molecular targets and affected signaling pathways.

-

In Vivo Studies: Assessing the efficacy, toxicity, and pharmacokinetic properties of promising isomers in relevant animal models.

By systematically exploring the structure-activity relationships of these isomers, researchers can unlock their potential for the development of novel therapeutic agents.

References

- 1. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m-Methylphenylacetonitrile | C9H9N | CID 76279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoylacetonitrile(614-16-4) IR Spectrum [chemicalbook.com]

- 5. 2-Methylbenzyl cyanide(22364-68-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Methylbenzyl cyanide [webbook.nist.gov]

- 7. 2-Methylbenzyl cyanide [webbook.nist.gov]

- 8. 3-Methylbenzyl cyanide [webbook.nist.gov]

- 9. 3-Methylbenzyl cyanide [webbook.nist.gov]

- 10. Benzoylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Benzyl nitrile [webbook.nist.gov]

Potential Research Areas for 3-(3-Methylphenyl)-3-oxopropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methylphenyl)-3-oxopropanenitrile, a derivative of the versatile benzoylacetonitrile scaffold, represents a promising starting point for novel drug discovery and development. The inherent reactivity of its β-ketonitrile moiety allows for the synthesis of a diverse range of heterocyclic compounds, a class of molecules with well-established pharmacological importance. While specific biological data for this particular compound is limited in publicly available literature, its structural features suggest significant potential for investigation in several key therapeutic areas. This technical guide outlines potential research avenues, provides detailed experimental protocols for its synthesis and biological evaluation, and explores plausible mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and its derivatives.

Introduction

Benzoylacetonitrile and its derivatives are recognized as valuable synthons in organic chemistry, primarily due to the presence of a reactive ketone, a nitrile group, and an active methylene group.[1] This unique combination of functional groups makes them ideal precursors for the construction of various heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and isoxazoles.[1] Many of these heterocyclic derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This compound, with its methyl-substituted phenyl ring, offers a unique lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties. The exploration of its synthetic utility and biological activity is a compelling area for research. This guide provides a comprehensive overview of potential research areas, supported by detailed experimental methodologies and conceptual frameworks for its mechanism of action.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery. While extensive experimental data is not available, key parameters can be predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53882-81-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| Appearance | Off-white to slight yellow solid | [2] |

| Purity | ≥97% (Commercially available) | [2][3][4][5] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=CC=CC(=C1)C(=O)CC#N | [3] |

Synthesis

The synthesis of this compound can be achieved through several established methods for preparing benzoylacetonitriles. The Claisen condensation is a widely used and reliable approach.[6]

This protocol describes the synthesis of this compound from methyl 3-methylbenzoate and acetonitrile using a strong base.

Materials:

-

Methyl 3-methylbenzoate

-

Acetonitrile (dry)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Toluene (dry) or Tetrahydrofuran (THF) (dry)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene (or THF).

-

Add sodium ethoxide or sodium hydride (1.1 equivalents) to the solvent.

-

To this suspension, add a solution of methyl 3-methylbenzoate (1 equivalent) and dry acetonitrile (1.2 equivalents) in the same dry solvent, dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Research Areas and Experimental Protocols

The structural features of this compound suggest its potential as a precursor for compounds with antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The core benzoylacetonitrile structure is a known pharmacophore in various antimicrobial agents. The introduction of a methyl group on the phenyl ring may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data Presentation

| Microorganism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | ATCC 29213 | [Experimental Data] | [Experimental Data] |

| Escherichia coli | ATCC 25922 | [Experimental Data] | [Experimental Data] |

| Candida albicans | ATCC 90028 | [Experimental Data] | [Experimental Data] |

Anticancer Activity

Many heterocyclic compounds derived from β-ketonitriles exhibit cytotoxic effects against various cancer cell lines. The potential of this compound and its derivatives as anticancer agents warrants investigation.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Hypothetical Anticancer Activity Data Presentation

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control (Doxorubicin) |

| MCF-7 (Breast Cancer) | [Experimental Data] | [Experimental Data] |

| A549 (Lung Cancer) | [Experimental Data] | [Experimental Data] |

Anti-inflammatory Activity

The inhibition of inflammatory pathways is a key strategy in the treatment of numerous diseases. The potential of this compound to modulate inflammatory responses can be investigated through various in vitro assays.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

This compound

-

Bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing PBS, BSA solution, and various concentrations of this compound. A control group without the test compound and a standard group with diclofenac sodium should be included.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation.

Table 4: Hypothetical Anti-inflammatory Activity Data Presentation

| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation | IC₅₀ (µg/mL) |

| This compound | [Data] | [Data] | [Data] |

| Diclofenac Sodium | [Data] | [Data] | [Data] |

Potential Signaling Pathways for Investigation

The potential biological activities of this compound could be mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related compounds, the following pathways are proposed as areas for further investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.[1][7]

Diagram 2: NF-κB Signaling Pathway

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is a key target in inflammatory and autoimmune diseases, as well as some cancers.[2][8]

Diagram 3: JAK-STAT Signaling Pathway

Caption: Potential inhibitory effect on the JAK-STAT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a common feature of many cancers.[6][9][10]

Diagram 4: MAPK Signaling Pathway

Caption: Potential modulatory effect on the MAPK signaling pathway.

Conclusion

This compound is a readily accessible compound with significant, yet largely unexplored, potential in medicinal chemistry. Its versatile chemical nature makes it an excellent scaffold for the synthesis of novel heterocyclic compounds. The potential for this molecule and its derivatives to exhibit antimicrobial, anticancer, and anti-inflammatory activities warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this promising compound. Further studies are essential to elucidate its specific biological activities, determine its mechanism of action, and ultimately assess its therapeutic potential.

References

- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vjoncology.com [vjoncology.com]

The Reactivity Profile of m-Toluoylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile, systematically known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, comprising a reactive ketone, an activated methylene group, and a nitrile moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the reactivity profile of m-toluoylacetonitrile, including its synthesis, key reactions, and spectroscopic characterization. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of m-toluoylacetonitrile is fundamental for its identification and characterization in chemical reactions.

Physical Properties

| Property | Value | Reference |

| CAS Number | 53882-81-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |